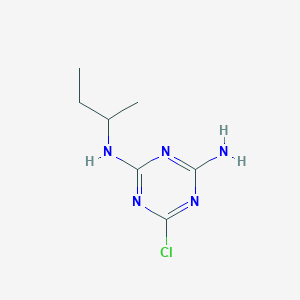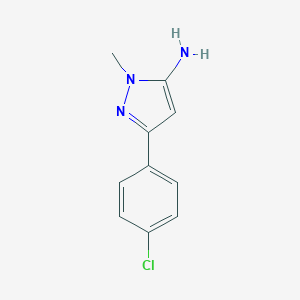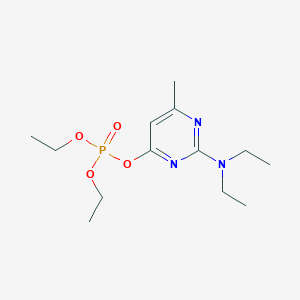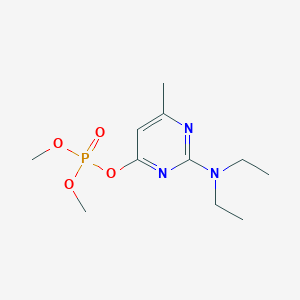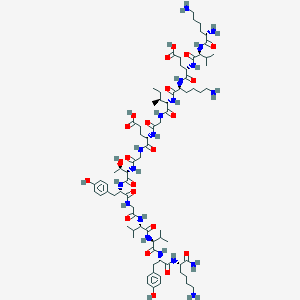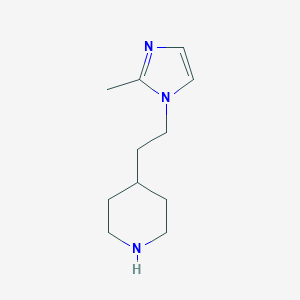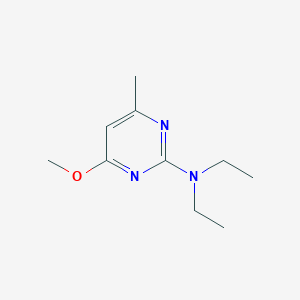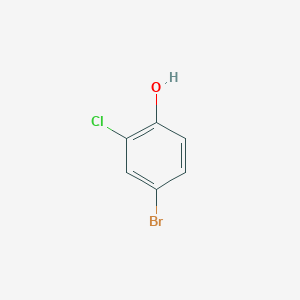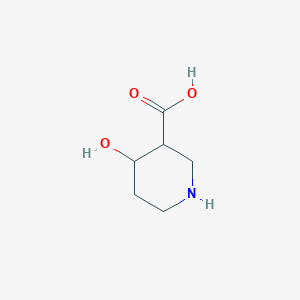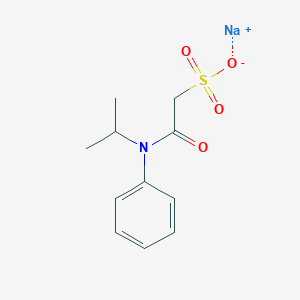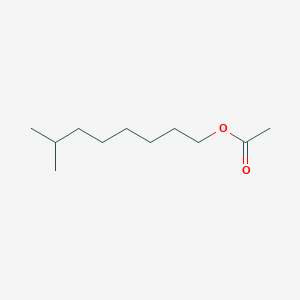![molecular formula C25H22 B165091 1-[4-(2-Phenylethyl)benzyl]naphthalene CAS No. 127833-53-8](/img/structure/B165091.png)
1-[4-(2-Phenylethyl)benzyl]naphthalene
描述
1-[4-(2-Phenylethyl)benzyl]naphthalene is an organic compound with the molecular formula C25H22 It is a derivative of naphthalene, where the naphthalene ring is substituted with a benzyl group that is further substituted with a phenylethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Phenylethyl)benzyl]naphthalene typically involves the Friedel-Crafts alkylation reaction. This reaction uses naphthalene as the starting material, which is reacted with 4-(2-phenylethyl)benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
1-[4-(2-Phenylethyl)benzyl]naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, where substituents such as nitro groups or halogens can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
1-[4-(2-Phenylethyl)benzyl]naphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of 1-[4-(2-Phenylethyl)benzyl]naphthalene depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to a cascade of biochemical events. The phenylethyl group can enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. The naphthalene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity.
相似化合物的比较
1-[4-(2-Phenylethyl)benzyl]naphthalene can be compared with other naphthalene derivatives such as:
1-Benzyl-2-naphthol: Similar in structure but contains a hydroxyl group, which can significantly alter its chemical reactivity and biological activity.
1-(4-Methylbenzyl)naphthalene:
1-(4-Chlorobenzyl)naphthalene: Contains a chlorine atom, which can influence its reactivity and environmental impact.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
属性
IUPAC Name |
1-[[4-(2-phenylethyl)phenyl]methyl]naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22/c1-2-7-20(8-3-1)13-14-21-15-17-22(18-16-21)19-24-11-6-10-23-9-4-5-12-25(23)24/h1-12,15-18H,13-14,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRRCRMJNMWWMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)CC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564517 | |
| Record name | 1-{[4-(2-Phenylethyl)phenyl]methyl}naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127833-53-8 | |
| Record name | 1-{[4-(2-Phenylethyl)phenyl]methyl}naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1-[4-(2-Phenylethyl)benzyl]naphthalene used as a model compound in coal liquefaction research?
A: This compound serves as a simplified representation of the complex structures found in coal. Specifically, its structure contains a naphthalene ring linked by a bridge to a benzene ring, mimicking the aromatic units connected by aliphatic chains often found in coal's molecular makeup [, ]. By studying the behavior of this model compound under various conditions, researchers can gain insights into the reactions that occur during coal liquefaction processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



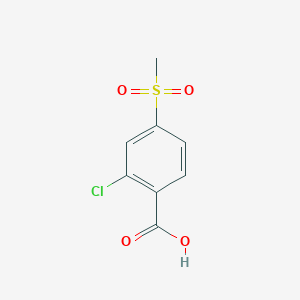
![(3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one](/img/structure/B165014.png)
